molecular formula C16H16N4 B4384668 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine

2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine

Cat. No.: B4384668
M. Wt: 264.32 g/mol
InChI Key: DHSTYGGRJFAXKC-UHFFFAOYSA-N
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Description

2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyrazine rings.

    Common Reagents and Conditions: Typical reagents include hydrazine hydrate, 1,3-dicarbonyl compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Scientific Research Applications

2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

2-[3-(1-propan-2-ylpyrazol-3-yl)phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12(2)20-9-6-15(19-20)13-4-3-5-14(10-13)16-11-17-7-8-18-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSTYGGRJFAXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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